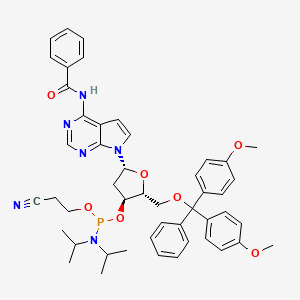

![molecular formula C9H13ClO3 B564397 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride CAS No. 100860-80-8](/img/structure/B564397.png)

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

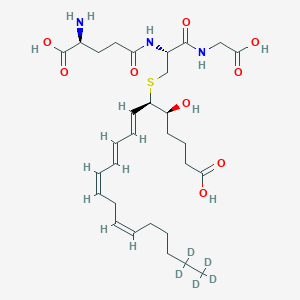

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is a chemical compound with the molecular formula C9H13ClO3 . Its molecular weight is 204.65 g/mol .

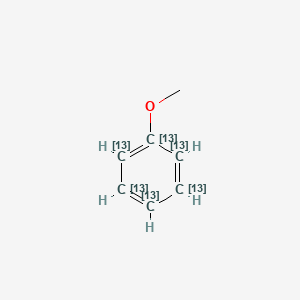

Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride consists of a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The shared atom in this case is a carbon atom, which is part of both a seven-membered ring and a three-membered ring .Wissenschaftliche Forschungsanwendungen

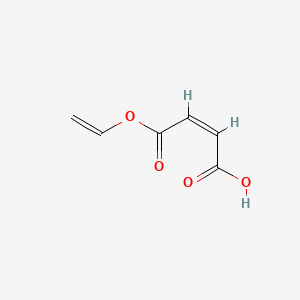

Chemical Synthesis

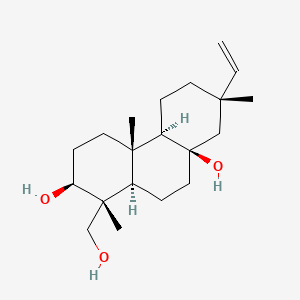

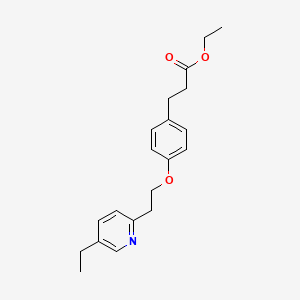

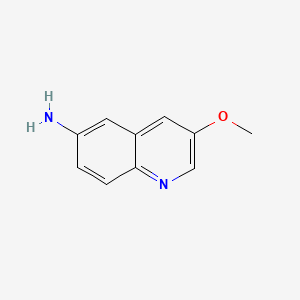

“1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride” can be used as a reactant in chemical synthesis . It can participate in various reactions such as the Proline-catalyzed Diels Alder reaction, Stereodivergent synthesis of carbahexofuranoses employing a Wittig olefination-Claisen rearrangement protocol, Wittig reactions, Crotylation reactions, and Asymmetric synthesis of Goniothalesdiol A via stereocontrolled allylation and base-catalyzed oxy-Michael addition .

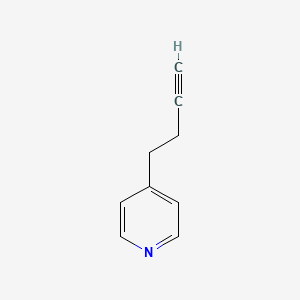

Synthesis of Spirocyclotriphosphazenes

A related compound, “1,4-Dioxa-8-azaspiro decane”, was used in the synthesis of spirocyclotriphosphazenes . The outcome of this synthesis would be the formation of spirocyclotriphosphazenes.

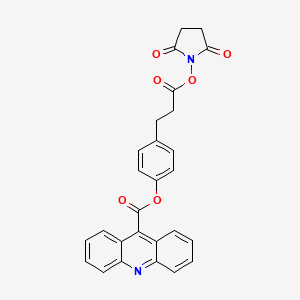

Production of Biologically Active Compounds

“1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride” has garnered interest due to its potential in producing biologically active compounds. It belongs to the class of organic compounds known as spirocyclic compounds, characterized by their unique structural motif involving a quaternary carbon atom that is part of two ring systems.

Synthesis of Dihydrofurans and Tetrahydro-4h-chromene Series

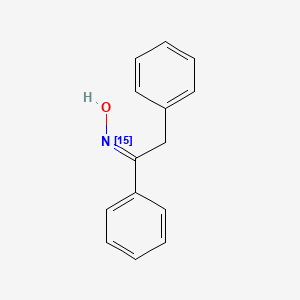

The compound undergoes various chemical reactions, contributing to its versatility in synthesis. For instance, it reacts with alcohols and ketoximes to form heterocyclic compounds, as demonstrated in the synthesis of dihydrofurans and tetrahydro-4h-chromene series.

Safety and Hazards

The safety data sheet for a related compound, 1,4-dioxaspiro[4.5]decan-8-one, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

1,4-dioxaspiro[4.5]decane-8-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVLYGFZBWJGTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)Cl)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702630 |

Source

|

| Record name | 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100860-80-8 |

Source

|

| Record name | 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)- (9CI)](/img/no-structure.png)

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)